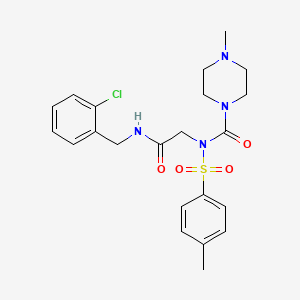

N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4S/c1-17-7-9-19(10-8-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-3-4-6-20(18)23/h3-10H,11-16H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNGFQWWYNFLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN4O4S, with a molecular weight of 464.97 g/mol. The compound features a piperazine ring, an amide group, and a tosyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a screening of newly synthesized N-(substituted phenyl)-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 0.5 µg/mL | High |

| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 1.0 µg/mL | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 2.0 µg/mL | Moderate |

The effectiveness of these compounds is attributed to their chemical structure, particularly the presence of halogenated phenyl rings that enhance lipophilicity, allowing better penetration through bacterial membranes .

Anticancer Potential

In addition to antimicrobial activity, compounds with similar structural features have been investigated for their anticancer properties. Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperazine-based compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Piperazine Derivatives in Cancer Therapy

A study focused on the synthesis and biological evaluation of piperazine derivatives demonstrated that certain modifications in the piperazine ring can significantly enhance anticancer activity. The derivatives were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new therapeutic agents. The quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity of N-(substituted phenyl)-chloroacetamides based on their structural features.

Key Findings from QSAR Analysis

- Lipophilicity : Higher lipophilicity correlates with increased permeability through cell membranes.

- Substituent Positioning : The position of substituents on the phenyl ring affects antimicrobial efficacy against specific pathogens.

- Functional Groups : The presence of electron-withdrawing groups enhances activity against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Analogues

Key structural differences among related compounds are highlighted below:

Key Observations :

- Tosyl vs.

- Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group in the target introduces ortho-substitution effects, which may enhance lipophilicity and membrane permeability compared to para-substituted derivatives like 4s .

- Piperazine Substitutions : Methyl and ethyl groups on piperazine influence conformational flexibility, while phenyl substitutions (e.g., in ) introduce aromatic interactions.

Physicochemical Properties

Data from synthesis and characterization studies:

*LogP values estimated using fragment-based methods.

†Assumed based on similar synthetic routes in .

‡Range reflects varied aryl substituents.

Key Observations :

- The target compound’s higher predicted LogP (3.5) compared to 4s (2.8) suggests increased lipophilicity due to the 2-chlorobenzyl and tosyl groups.

- Higher melting points in compounds like correlate with crystalline packing reinforced by hydrogen bonds (N–H⋯O), as observed in X-ray studies .

Key Observations :

- Tosyl group introduction may require additional steps (e.g., sulfonylation), increasing synthetic complexity compared to carboxamide-only analogues.

- Yields (~50–70%) are comparable across derivatives, with purity dependent on recrystallization solvents (e.g., ethanol, acetone) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving:

- Amide coupling : Reacting 2-chlorobenzylamine with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the 2-oxoethyl backbone.

- Piperazine functionalization : Introducing the 4-methyl-N-tosyl group through nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide formation : Final coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the piperazine and tosyl groups. Purification is achieved via column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as seen in related piperazine-carboxamide structures .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents like DMSO, ethanol, or aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS for decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperazine ring formation?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency.

- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reaction rate and byproduct formation.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (via HPLC ≥98%).

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with the tosyl group) .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Determine absolute configuration and torsional angles of the piperazine ring, as demonstrated for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

- Dynamic NMR : Analyze restricted rotation in the carboxamide group under variable-temperature conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in synthetic yields across studies?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to identify intermediate bottlenecks.

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., reagent stoichiometry, solvent volume) .

Tables

| Analytical Data | Typical Results | References |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.2–7.4 (aromatic), 3.1–3.5 (piperazine) | |

| Melting point | 180–185°C (decomposition observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.